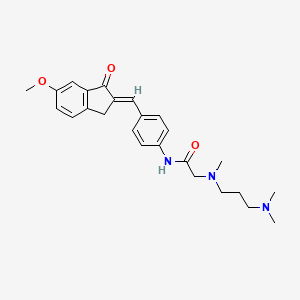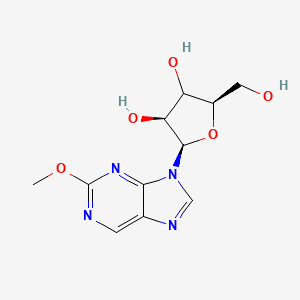
5'-DMTr-dA(Bz)-Methyl phosphonamidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite: is a compound used primarily in the synthesis of oligonucleotides. This compound is a phosphoramidite derivative of deoxyadenosine, which is a nucleoside component of DNA. The compound is characterized by the presence of a dimethoxytrityl (DMT) group at the 5’ position, a benzoyl (Bz) group protecting the exocyclic amine of adenine, and a methyl phosphonamidite group at the 3’ position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite involves several steps:
Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of deoxyadenosine is protected using 4,4’-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.
Protection of the Exocyclic Amine: The exocyclic amine of adenine is protected using benzoyl chloride (Bz-Cl) in the presence of a base.
Formation of the Phosphoramidite: The 3’ hydroxyl group is converted to a phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a base such as diisopropylethylamine (DIPEA).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up using automated synthesizers and high-purity reagents to ensure consistency and high yield. The process involves stringent quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to ensure the purity and integrity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phosphite triester intermediate can be oxidized to a phosphate triester using oxidizing agents such as iodine in the presence of water.
Deprotection: The DMT group can be removed using acidic conditions, typically with trichloroacetic acid (TCA) in dichloromethane (DCM). The benzoyl group can be removed using basic conditions, such as ammonium hydroxide.
Coupling: The phosphoramidite group can react with a hydroxyl group of another nucleoside to form a phosphite triester linkage, which can then be oxidized to a phosphate triester.
Common Reagents and Conditions:
Oxidizing Agents: Iodine, water.
Deprotecting Agents: Trichloroacetic acid (TCA), ammonium hydroxide.
Coupling Agents: Diisopropylethylamine (DIPEA), tetrazole.
Major Products Formed:
Phosphate Triesters: Formed after oxidation of the phosphite triester intermediate.
Deprotected Nucleosides: Formed after removal of the DMT and benzoyl protecting groups
Scientific Research Applications
Chemistry:
Oligonucleotide Synthesis: Used as a building block in the automated synthesis of DNA oligonucleotides, which are essential for various molecular biology techniques, including polymerase chain reaction (PCR) and DNA sequencing.
Biology:
Gene Synthesis: Facilitates the synthesis of specific gene sequences for research and therapeutic purposes.
Antisense Therapy: Used in the synthesis of antisense oligonucleotides, which can bind to specific mRNA sequences to inhibit gene expression.
Medicine:
Diagnostic Tools: Used in the development of diagnostic assays for detecting genetic mutations and infectious diseases.
Therapeutic Agents: Potential use in the development of oligonucleotide-based drugs for treating genetic disorders and cancers.
Industry:
Biotechnology: Employed in the production of synthetic genes and custom DNA sequences for various biotechnological applications.
Pharmaceuticals: Used in the synthesis of oligonucleotide-based therapeutics and diagnostic agents
Mechanism of Action
The compound exerts its effects primarily through its role in the synthesis of oligonucleotides. The phosphoramidite group facilitates the formation of phosphite triester linkages between nucleosides, which are then oxidized to form stable phosphate triester linkages. This process is essential for the stepwise assembly of DNA sequences. The protecting groups (DMT and Bz) ensure that the reactive sites of the nucleoside are protected during the synthesis process, preventing unwanted side reactions and ensuring high yield and purity of the final oligonucleotide product .
Comparison with Similar Compounds
- 5’-O-(4,4’-Dimethoxytrityl)-N4-benzoyl-2’-deoxycytidine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
- 5’-O-(4,4’-Dimethoxytrityl)-N2-isobutyryl-2’-deoxyguanosine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
Uniqueness:
- Base Protection: The use of benzoyl (Bz) protection for the exocyclic amine of adenine is unique compared to other nucleosides, which may use different protecting groups such as acetyl or isobutyryl.
- Applications: While all these compounds are used in oligonucleotide synthesis, the specific base protection and reactivity of 5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite make it particularly suitable for certain applications, such as antisense therapy and gene synthesis .
Properties
Molecular Formula |
C45H51N6O6P |
|---|---|
Molecular Weight |
802.9 g/mol |
IUPAC Name |
N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C45H51N6O6P/c1-30(2)51(31(3)4)58(7)57-38-26-40(50-29-48-41-42(46-28-47-43(41)50)49-44(52)32-14-10-8-11-15-32)56-39(38)27-55-45(33-16-12-9-13-17-33,34-18-22-36(53-5)23-19-34)35-20-24-37(54-6)25-21-35/h8-25,28-31,38-40H,26-27H2,1-7H3,(H,46,47,49,52)/t38-,39-,40-,58?/m1/s1 |
InChI Key |
SHLCUYWRZCTCOJ-WKUHJHGBSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(C)O[C@@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
Canonical SMILES |
CC(C)N(C(C)C)P(C)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B12390099.png)











